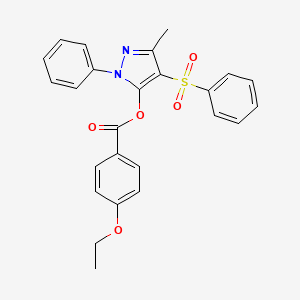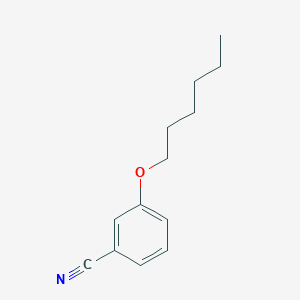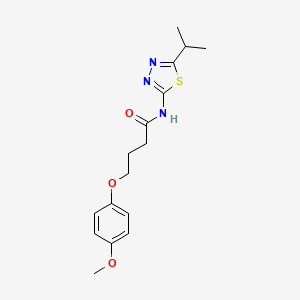![molecular formula C18H14N6O2S2 B2606084 4-amino-N-{4-[2-(3-pyridinyl)-1,3-thiazol-5-yl]-2-pyrimidinyl}benzenesulfonamide CAS No. 1210769-98-4](/img/structure/B2606084.png)
4-amino-N-{4-[2-(3-pyridinyl)-1,3-thiazol-5-yl]-2-pyrimidinyl}benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-amino-N-{4-[2-(3-pyridinyl)-1,3-thiazol-5-yl]-2-pyrimidinyl}benzenesulfonamide” is an aromatic compound . It belongs to the class of organic compounds known as aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel 4- (2- (6-amino-4-oxo-4,5-dihydro-1H-pyrrolo [2,3-d]pyrimidin-3-yl)ethyl)benzamide derivatives have been synthesized and characterized .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using single-crystal X-ray diffraction . The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied . For example, the reduction with iron and hydrochloric acid gives mainly 4-aminopyridine (80-85%), and as by-products 4-aminopyridine-N-oxide, 4-pyridone, and 4,4’-azopyridine .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported .Applications De Recherche Scientifique
Photodynamic Therapy Application
A study detailed the synthesis and characterization of a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups. This compound exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it a potential candidate for Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antitumor Activity
Novel derivatives of benzenesulfonamide, including acetamide, pyrrole, pyrrolopyrimidine, and other related compounds, have been synthesized and evaluated for antitumor activity. Certain compounds demonstrated effectiveness surpassing that of the reference drug, doxorubicin, highlighting their potential in cancer treatment strategies (Alqasoumi, Ghorab, Ismail, Abdel-Gawad, El-Gaby, & Aly, 2009).
Antiglaucoma Properties
Derivatives of 4-(2-amino-pyrimidin-4-yl-amino)-benzenesulfonamide have shown strong inhibition of carbonic anhydrase isozymes involved in aqueous humor secretion within the eye. This discovery is pivotal for developing new antiglaucoma medications that can be administered topically to lower intraocular pressure effectively (Casini, Mincione, Vullo, Menabuoni, Scozzafava, & Supuran, 2002).
Antimicrobial and Antitumor Agents
Thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives containing the benzenesulfonamide moiety have been synthesized and evaluated for their antimicrobial and antitumor properties. Some of these compounds exhibited significant activity against various bacterial strains and human tumor cell lines, indicating their potential as therapeutic agents (Hafez, Alsalamah, & El-Gazzar, 2017).
Nonlinear Optical Properties
The first hyperpolarizability of new sulfonamide amphiphiles has been evaluated through calculations and hyper-Rayleigh scattering measurements. These compounds demonstrate significant nonlinear optical properties, suggesting their applicability in the development of optical materials for technological applications (Kucharski, Janik, & Kaatz, 1999).
Mécanisme D'action
Target of Action
The primary targets of 4-amino-N-{4-[2-(3-pyridinyl)-1,3-thiazol-5-yl]-2-pyrimidinyl}benzenesulfonamide are the Tyrosine-protein kinase ABL1 and the Tyrosine-protein kinase transforming protein Abl . These proteins play a crucial role in cell differentiation, cell division, cell adhesion, and stress response .
Mode of Action
This compound interacts with its targets by binding to the active site of these proteins . This interaction inhibits the activity of the proteins, leading to changes in the cellular processes they regulate .
Biochemical Pathways
The interaction of this compound with its targets affects various biochemical pathways. For instance, it can influence the signaling pathways related to cell growth and survival . The downstream effects of these changes can lead to alterations in cell behavior and function .
Pharmacokinetics
These properties can significantly impact the bioavailability of the compound, determining how much of the compound reaches its targets and how long it remains active in the body .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific context of its use . For instance, in the context of cancer treatment, the compound’s inhibition of tyrosine kinases can lead to reduced tumor growth .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other compounds, the pH of the environment, and the temperature . Understanding these influences can be crucial for optimizing the use of the compound .
Safety and Hazards
Propriétés
IUPAC Name |
4-amino-N-[4-(2-pyridin-3-yl-1,3-thiazol-5-yl)pyrimidin-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O2S2/c19-13-3-5-14(6-4-13)28(25,26)24-18-21-9-7-15(23-18)16-11-22-17(27-16)12-2-1-8-20-10-12/h1-11H,19H2,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKTWIYBLBCGMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(S2)C3=NC(=NC=C3)NS(=O)(=O)C4=CC=C(C=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride](/img/no-structure.png)

![N-(4-methylphenyl)-2-({5-[2-(naphthalen-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2606004.png)

![3-(3,4-DIMETHYLBENZENESULFONYL)-N-(4-ETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2606009.png)

![6-[(tert-butoxy)carbonyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2606014.png)



![3-(3-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2606019.png)
![2-(Phenylmethoxycarbonylamino)-2-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2606021.png)
![2-methoxyethyl 4-chloro-5-methyl-2-(pyridin-3-yl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2606022.png)

